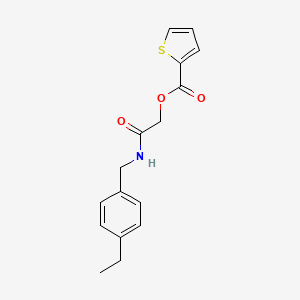

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-2-12-5-7-13(8-6-12)10-17-15(18)11-20-16(19)14-4-3-9-21-14/h3-9H,2,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFERHGCQEPGJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and an amine. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Key Differences :

- Core Structure : Incorporates a tetrahydrobenzo[b]thiophene ring instead of a simple thiophene, enhancing rigidity.

- Substituents : A 4-hydroxyphenyl group replaces the 4-ethylbenzyl moiety, introducing polarity via the hydroxyl group.

- Ester Group : Ethyl ester at position 3 of the thiophene vs. thiophene-2-carboxylate in the target compound.

- Synthesis: Achieved via a Petasis reaction in hexafluoroisopropanol (HFIP) with 22% yield, suggesting moderate efficiency .

- Characterization : Validated by ¹H/¹³C NMR and HRMS-ESI (calculated m/z: 390.1370; experimental: 390.1370) .

(b) [2-[Benzyl(methyl)amino]-2-oxoethyl] 2-Thiophen-2-ylquinoline-4-carboxylate

- Key Differences: Aromatic System: Quinoline-4-carboxylate replaces thiophene-2-carboxylate, introducing a fused heterocyclic system. Amino Group: Benzyl(methyl)amino vs. 4-ethylbenzylamino, altering steric and electronic profiles.

- Physicochemical Properties: Molecular weight: 416.5 g/mol; XLogP3: 4.4 (indicative of moderate lipophilicity) . Higher topological polar surface area (87.7 Ų) compared to the target compound, likely due to the quinoline moiety .

(c) Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Key Differences: Substituents: Bromo and cyano groups at positions 3 and 4 of the thiophene, enhancing electrophilicity. Sulfur Linkage: A sulfanyl group bridges the thiophene to an ethoxycarbonylmethyl group.

- Applications: Serves as an intermediate for thienopyrimidine derivatives, highlighting the role of electron-withdrawing groups in directing reactivity .

Physicochemical and Pharmacokinetic Trends

*Estimated based on structural analogs.

- Lipophilicity: The 4-ethylbenzyl group in the target compound likely increases XLogP3 compared to the hydroxylated analog (6o) but reduces it relative to the quinoline derivative .

- Synthetic Complexity : The target compound’s synthesis may parallel that of 6o, requiring specialized solvents (e.g., HFIP) and chromatographic purification .

Biological Activity

The compound 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate features a thiophene ring and an amine functional group, contributing to its unique chemical behavior. Its molecular formula is , with a molecular weight of 293.37 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of thiophene carboxylates have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . For example, the structural similarity to known anticancer agents suggests that 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate could inhibit tumor growth by targeting specific oncogenic pathways.

The biological activity of this compound is likely mediated through interactions with cellular targets such as enzymes or receptors. The presence of the ethylbenzylamine moiety may enhance binding affinity to specific proteins involved in cell signaling pathways, thereby modulating their activity .

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various thiophene derivatives, 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate | 32 | E. coli |

| Ethyl 4-bromo-2-chlorobenzoate | 16 | Staphylococcus aureus |

Case Study: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

Q & A

Q. Advanced

- Replicate Studies : Ensure consistency across multiple assays .

- Purity Verification : Use HPLC to rule out impurities affecting results .

- Concentration Gradients : Test a range of concentrations to identify dose-dependent effects .

- Target-Specific Assays : Compare activity against structurally similar targets (e.g., bacterial vs. fungal enzymes) .

What computational modeling strategies are recommended to predict the interaction between this compound and potential enzyme targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock to simulate binding with enzymes (e.g., cytochrome P450 or kinases) .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

- MD Simulations : Assess binding stability over time under physiological conditions .

What are the primary functional groups in this compound that dictate its chemical reactivity?

Q. Basic

- Thiophene Ring : Participates in electrophilic substitution (e.g., halogenation) .

- Ester Group : Undergoes hydrolysis or aminolysis .

- Oxoethyl Linker : Prone to nucleophilic attack or reduction to alcohol .

- 4-Ethylbenzylamine : Facilitates hydrogen bonding with biological targets .

How to design a structure-activity relationship (SAR) study to elucidate the contribution of the 4-ethylbenzyl moiety to bioactivity?

Q. Advanced

- Analog Synthesis : Replace the 4-ethyl group with methyl, propyl, or halogen substituents .

- Biological Testing : Compare IC₅₀ values against controls in cytotoxicity or enzyme inhibition assays .

- Computational Analysis : Calculate steric/electronic parameters (e.g., logP, molar refractivity) to correlate with activity .

Based on structural analogs, what biological targets are plausible for this compound?

Q. Basic

- Antimicrobial Targets : Bacterial DNA gyrase or fungal lanosterol demethylase, inferred from similar thiophene derivatives .

- Anti-Inflammatory Targets : COX-2 inhibition, common in chromenone-containing analogs .

- Anticancer Targets : Kinase inhibition (e.g., EGFR or VEGFR) due to aromatic and hydrogen-bonding motifs .

What strategies can mitigate solubility challenges during in vitro biological evaluation of this compound?

Q. Advanced

- Co-Solvents : Use DMSO or cyclodextrins to enhance aqueous solubility .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

How to address potential toxicity concerns identified in preliminary assays for thiophene-2-carboxylate derivatives?

Q. Advanced

- Structural Modification : Replace toxic groups (e.g., chloroacetamido) with safer alternatives (e.g., hydroxyl or amine) .

- In Silico Toxicity Prediction : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity .

- In Vivo Profiling : Conduct acute toxicity studies in rodent models to establish safe dosage ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.